Phenyltrimethylgermane

Description

The exact mass of the compound Trimethylphenylgermanium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

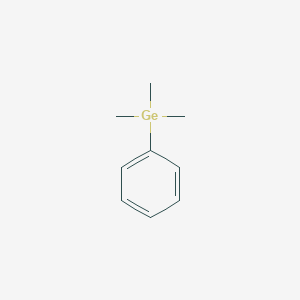

IUPAC Name |

trimethyl(phenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Ge/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXUUYLQZUABBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167410 | |

| Record name | Trimethylphenylgermanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626-00-2 | |

| Record name | Trimethylphenylgermanium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylphenylgermanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyltrimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phenyltrimethylgermane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of phenyltrimethylgermane, a valuable organogermanium compound with applications in various fields of chemical research and development. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights to ensure successful and reliable outcomes in the laboratory.

Introduction: The Significance of this compound

Organogermanium compounds, characterized by a carbon-germanium bond, are gaining increasing interest in materials science, medicinal chemistry, and organic synthesis. This compound, specifically, serves as a versatile building block and a precursor for more complex organogermanium structures. Its unique electronic and steric properties make it a valuable reagent in cross-coupling reactions and as a functional moiety in the design of novel materials and pharmaceutical agents. This guide will focus on the most common and reliable method for its laboratory-scale synthesis: the Grignard reaction.

Synthesis of this compound via the Grignard Reaction

The formation of the carbon-germanium bond in this compound is efficiently achieved through the nucleophilic attack of a phenyl anion equivalent on an electrophilic trimethylgermanium species. The Grignard reaction provides a robust and well-established method for this transformation.

Reaction Principle and Causality

The core of this synthesis lies in the reaction between a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), and a trimethylgermanium halide, such as trimethylgermanium bromide (Me₃GeBr). The highly polarized carbon-magnesium bond in the Grignard reagent renders the phenyl group strongly nucleophilic. Conversely, the germanium atom in trimethylgermanium bromide is electrophilic due to the electron-withdrawing nature of the bromine atom. The nucleophilic phenyl group readily attacks the germanium center, displacing the bromide ion and forming the desired phenyl-germanium bond.

The choice of an ethereal solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is critical. These solvents not to only dissolve the reactants but also play a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of benzene and quench the desired reaction.

Experimental Workflow: A Visual Guide

The overall workflow for the synthesis and purification of this compound is depicted below. This diagram illustrates the key stages, from the preparation of the Grignard reagent to the final isolation of the purified product.

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activate before use. |

| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g (10.5 mL, 0.10 mol) | Anhydrous. |

| Trimethylgermanium Bromide | (CH₃)₃GeBr | 197.64 | 19.76 g (0.10 mol) | Moisture sensitive. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | |

| Iodine | I₂ | 253.81 | 1-2 small crystals | For initiation. |

| Saturated Ammonium Chloride | NH₄Cl (aq) | As needed | For quenching. | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | As needed | For drying. |

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

-

Grignard Reagent Preparation:

-

Place the magnesium turnings in the reaction flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether.

-

Add approximately 5-10 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trimethylgermanium Bromide:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

-

Prepare a solution of trimethylgermanium bromide in 50 mL of anhydrous diethyl ether in a separate, dry dropping funnel.

-

Add the trimethylgermanium bromide solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

-

Extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL) to recover any dissolved product.

-

Combine all the organic extracts and wash them with brine (50 mL).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.

-

Purification of this compound

The crude product obtained after the work-up typically contains unreacted starting materials and byproducts. Fractional distillation is the most effective method for purifying the liquid this compound.

Principles of Fractional Distillation

Fractional distillation is a technique used to separate a mixture of liquids with close boiling points. The process involves multiple vaporization-condensation cycles within a fractionating column. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point). By carefully controlling the temperature at the top of the column, the desired compound can be selectively condensed and collected.

Fractional Distillation Protocol

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Transfer the crude this compound to a round-bottom flask of appropriate size, adding a few boiling chips or a magnetic stir bar.

-

Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

-

Slowly heat the flask. As the mixture begins to boil, a vapor ring will rise through the fractionating column.

-

Carefully control the heating rate to maintain a slow and steady distillation.

-

Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to rise significantly above the expected boiling point or when only a small amount of residue remains.

Characterization of this compound

Confirmation of the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄Ge |

| Molecular Weight | 194.82 g/mol |

| Appearance | Colorless to straw-colored liquid[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals:

-

A singlet for the nine equivalent protons of the three methyl groups attached to the germanium atom.

-

A multiplet for the five protons of the phenyl group.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbons and the aromatic carbons.

A study on substituted aryltrimethylgermanes provides the following NMR data for the unsubstituted this compound (XC₆H₄Ge(CH₃)₃ where X = H)[3]:

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H (Ge-CH₃) | ~0.3 |

| ¹³C (Ge-CH₃) | ~-1.5 |

| ¹³C (Aromatic C-1) | ~140 |

| ¹³C (Aromatic C-2,6) | ~133 |

| ¹³C (Aromatic C-3,5) | ~128 |

| ¹³C (Aromatic C-4) | ~128 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of methyl and phenyl groups. The mass spectrum of trimethylphenylgermane is available in the NIST WebBook.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound is expected to show:

-

C-H stretching vibrations for the aromatic and methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.

-

Ge-C stretching and bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

Safety Considerations

-

Grignard Reagents: Phenylmagnesium bromide is highly reactive, corrosive, and flammable. It reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

-

Trimethylgermanium Bromide: This compound is moisture-sensitive and should be handled under an inert atmosphere. It is also likely to be toxic and an irritant.

-

Anhydrous Ethers: Diethyl ether is extremely flammable and volatile. Avoid open flames and sources of ignition. Work in a well-ventilated area.

Conclusion

The synthesis of this compound via the Grignard reaction is a reliable and accessible method for laboratory-scale preparation. Careful attention to anhydrous conditions and proper handling of reagents are paramount for a successful outcome. Purification by fractional distillation, guided by the expected boiling point, yields a product of high purity. Spectroscopic characterization using NMR, MS, and IR provides definitive confirmation of the compound's identity. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the successful synthesis and application of this versatile organogermanium compound.

References

Sources

Phenyltrimethylgermane: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of phenyltrimethylgermane, a significant organogermanium compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and analytical characterization, offering field-proven insights into its application in advanced chemical synthesis.

Core Identification and Physicochemical Properties

This compound, with the chemical formula C₉H₁₄Ge, is an organometallic compound where a phenyl group and three methyl groups are covalently bonded to a central germanium atom. While a specific CAS (Chemical Abstracts Service) registry number for this compound is not readily found in public databases, its identity is unequivocally established through its molecular structure and spectral data. The InChIKey for this compound is NSXUUYLQZUABBS-UHFFFAOYSA-N.

The compound typically presents as a straw-colored liquid.[1] A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some physical properties like boiling point and density are not widely published, they can be estimated based on related structures or would require experimental determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Ge | [1] |

| Molecular Weight | 194.8 g/mol | [1] |

| Appearance | Straw-colored liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Refractive Index | Data not readily available |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reaction of a phenyl organometallic reagent with a trimethylgermanium halide. A common and effective method involves the use of a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from bromobenzene and chlorotrimethylgermane.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Chlorotrimethylgermane

-

Iodine crystal (as initiator)

-

Anhydrous workup solutions (e.g., saturated aqueous ammonium chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Grignard Reagent Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. b. Add a small crystal of iodine to the flask. c. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. d. Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux. e. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Chlorotrimethylgermane: a. Cool the freshly prepared Grignard reagent in an ice bath. b. Add a solution of chlorotrimethylgermane in anhydrous diethyl ether or THF dropwise from the dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Workup and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. b. Separate the organic layer, and extract the aqueous layer with diethyl ether. c. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. d. Filter the drying agent and remove the solvent by rotary evaporation. e. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.

-

Iodine as Initiator: The iodine crystal helps to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.

-

Controlled Addition: The dropwise addition of reagents helps to control the exothermic nature of the reactions.

-

Aqueous Ammonium Chloride Quench: This provides a mildly acidic workup to hydrolyze the magnesium salts and facilitate their removal from the organic product.

Chemical Reactivity and Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, primarily as a source of a phenyl group in cross-coupling reactions. While historically less utilized than their organotin (Stille reaction) or organoboron (Suzuki-Miyaura reaction) counterparts, organogermanes are gaining attention due to their lower toxicity compared to organostannanes and their unique reactivity profile.

Recent studies have highlighted the potential of organogermanes as chemoselective and orthogonal coupling partners in palladium-catalyzed cross-coupling reactions. This allows for sequential couplings where the germane moiety can be selectively activated over other functional groups like boronic esters or silanes.

Palladium-Catalyzed Cross-Coupling Reactions:

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as analogues of the Stille, Suzuki, and Hiyama couplings, to form carbon-carbon bonds. The reactivity of the germanium-carbon bond often requires activation, for example, by fluoride ions or under specific basic conditions.

Figure 1: Generalized catalytic cycle for the palladium-catalyzed cross-coupling of this compound with an aryl halide/triflate.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of this compound. A study on substituted aryltrimethylgermanes provides valuable data for the unsubstituted compound.

¹H NMR:

-

The protons of the three methyl groups attached to the germanium atom are expected to appear as a sharp singlet in the upfield region of the spectrum.

-

The protons of the phenyl group will appear as multiplets in the aromatic region.

¹³C NMR:

-

The carbons of the methyl groups will give a signal in the aliphatic region. The chemical shift of these carbons shows a correlation with the electronic nature of the substituent on the phenyl ring.

-

The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the carbon directly attached to the germanium) showing a characteristic chemical shift.

⁷³Ge NMR:

-

The ⁷³Ge nucleus is NMR active, and its chemical shift is sensitive to the electronic environment around the germanium atom. The chemical shift of ⁷³Ge in aryltrimethylgermanes shows a strong correlation with Hammett sigma constants, indicating a significant influence of the phenyl ring substituents on the germanium nucleus.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~0.3 | Singlet | -Ge(CH₃)₃ |

| 7.0 - 7.5 | Multiplet | Phenyl protons | |

| ¹³C | ~ -2.0 | Quartet | -Ge(CH₃)₃ |

| 125 - 145 | Singlets | Phenyl carbons | |

| ⁷³Ge | Varies | Singlet | Sensitive to electronic effects |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Expected IR Absorptions:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic, methyl): Below 3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-H bending (methyl): ~1450 cm⁻¹ and ~1380 cm⁻¹

-

Ge-C stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of the presence of germanium, which has several naturally occurring isotopes. Fragmentation patterns would likely involve the loss of methyl and phenyl groups.

Safety and Handling

General Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.

Hazards:

-

Organogermanium compounds can be flammable.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

The toxicological properties have not been thoroughly investigated.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable organometallic reagent with emerging applications in modern organic synthesis, particularly in the realm of selective cross-coupling reactions. While some of its physical properties and safety data are not extensively documented, its synthesis and reactivity are well-established within the principles of organometallic chemistry. This guide provides a foundational understanding for researchers looking to explore the potential of this and other organogermanium compounds in their work. Further experimental investigation is encouraged to fully characterize its properties and expand its synthetic utility.

References

-

Drake, J. E., et al. (2005). 1H, 13C, and 73Ge NMR Spectral Analysis of Substituted Aryltrimethylgermanes. Magnetic Resonance in Chemistry, 43(10), 834-839. Available at: [Link]

Sources

Introduction: The Context of Phenyltrimethylgermane in Organometallic Chemistry

An In-depth Technical Guide to the Stability and Decomposition Pathways of Phenyltrimethylgermane

Organogermanium compounds, which feature a carbon-germanium (C-Ge) bond, occupy a unique space in organometallic chemistry. Their reactivity and stability are intermediate between their lighter Group 14 congeners, organosilanes, and their heavier counterparts, organostannanes.[1] While the high cost of germanium has historically limited their application compared to silicon-based compounds, recent research has highlighted the unique reactivity of organogermanes, making them valuable reagents in specialized cross-coupling reactions and as synthetic tools in drug discovery.[2][3]

This compound (C₉H₁₄Ge) is a prototypical tetraorganogermane, featuring three methyl groups and one phenyl group bonded to a central germanium atom. Like many tetraalkyl/aryl germanes, its Ge-C bonds are generally stable in air, contributing to its utility as a synthetic building block.[1] However, understanding its stability under thermal, chemical, and photochemical stress is critical for defining its operational limits, predicting reaction byproducts, and ensuring its safe handling and storage. This guide provides a detailed examination of the stability of this compound and elucidates its primary decomposition pathways, drawing on fundamental principles of bond energies, reaction mechanisms, and established analytical methodologies.

Section 1: Fundamental Stability and Bond Dissociation Energies

The intrinsic stability of this compound is governed by the strength of its covalent bonds, specifically the germanium-carbon bonds. Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a bond homolytically, forming two radical fragments.[4] A higher BDE correlates with greater thermal stability.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Source | Rationale for Comparison |

| CH₃-CH₃ | ~375 | [7] | Standard C-C single bond for reference. |

| C₆H₅-CH₃ | ~389 | [7] | Phenyl C-C bond strength. |

| (CH₃)₃Si-CH₃ | ~377 | N/A | Reference for analogous Si-C bond. |

| (CH₃)₃Ge-CH₃ | ~347 | N/A | Estimated value, weaker than Si-C. |

| C₆H₅-Ge(CH₃)₃ | ~350-370 | N/A | Estimated; expected to be slightly stronger than Ge-C(methyl) due to sp² carbon hybridization, but weaker than C-C(phenyl). |

| CH₃-H | ~439 | [4][5] | Reference for a strong C-H bond. |

Note: Values for germane bonds are estimates based on periodic trends and data from related compounds, as precise values for this compound are not widely published.

This data suggests that the initial site of decomposition will likely be the cleavage of a germanium-carbon bond, as they are the weakest bonds in the molecule, significantly weaker than the C-H bonds of the methyl or phenyl groups.[8]

Section 2: Thermal Decomposition Pathways

Thermal degradation is initiated when the molecule absorbs sufficient energy to overcome the activation energy for bond cleavage. For this compound, this process is dominated by the homolytic cleavage of the Ge-C bonds.

Primary Decomposition Mechanism: Homolytic Cleavage

The primary thermal decomposition event is the homolysis of either a Ge-C(methyl) or Ge-C(phenyl) bond. Based on BDE estimates, these are energetically comparable, and both pathways are plausible.

-

Pathway A: Phenyl Radical Formation C₆H₅Ge(CH₃)₃ → C₆H₅• + •Ge(CH₃)₃

-

Pathway B: Methyl Radical Formation C₆H₅Ge(CH₃)₃ → •CH₃ + C₆H₅Ge(CH₃)₂•

The generated radicals (phenyl, methyl, trimethylgermyl, etc.) are highly reactive and will initiate a cascade of secondary reactions.

Secondary Reactions and Final Products

The initial radical fragments can undergo several secondary reactions, leading to a complex mixture of final products:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from intact precursor molecules or other species.

-

C₆H₅• + C₆H₅Ge(CH₃)₃ → C₆H₆ (Benzene) + C₆H₅Ge(CH₂•)(CH₃)₂

-

•CH₃ + C₆H₅Ge(CH₃)₃ → CH₄ (Methane) + C₆H₅Ge(CH₂•)(CH₃)₂

-

-

Radical Recombination: Radicals can combine to form stable molecules.

-

•CH₃ + •CH₃ → C₂H₆ (Ethane)

-

C₆H₅• + •CH₃ → C₆H₅CH₃ (Toluene)

-

•Ge(CH₃)₃ + •Ge(CH₃)₃ → (CH₃)₃Ge-Ge(CH₃)₃ (Hexamethyldigermane)

-

-

Disproportionation and Rearrangement: More complex rearrangements can occur, especially at higher temperatures, leading to various organogermanium fragments and polymeric materials.

The distribution of these products depends heavily on pyrolysis conditions such as temperature, pressure, and the presence of other substances.[9][10][11]

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This is the premier technique for identifying thermal decomposition products.

Causality: Py-GC/MS is chosen because it combines controlled thermal decomposition (pyrolysis) with high-resolution separation (GC) and definitive identification (MS) of the resulting volatile fragments. This allows for a complete mapping of the decomposition profile in a single experiment.[10][12]

Methodology:

-

Sample Preparation: A small, precise amount (typically 50-200 µg) of this compound is loaded into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (Helium) within the pyrolysis unit. This ensures decomposition occurs via thermal pathways only, without oxidation.

-

Injection: The volatile decomposition products are immediately swept into the GC injection port.

-

Gas Chromatography: The mixture is separated on a capillary column (e.g., a DB-5ms column) based on boiling point and polarity. The GC oven temperature is ramped (e.g., from 40 °C to 300 °C) to elute compounds sequentially.

-

Mass Spectrometry: As compounds elute from the GC, they are ionized (typically by electron impact) and fragmented. The mass spectrometer detects these fragments, producing a unique mass spectrum for each compound.

-

Data Analysis: The resulting chromatogram peaks are identified by comparing their mass spectra to a reference library (e.g., NIST). The relative abundance of each product is determined by integrating the peak areas.[13]

Caption: Experimental workflow for Py-GC/MS analysis.

Section 3: Chemical Decomposition Pathways

This compound exhibits considerable chemical inertness but can be forced to decompose under harsh chemical conditions, such as strong acids, bases, or oxidizing agents.

Acid- and Base-Mediated Decomposition

The Ge-C(phenyl) bond is susceptible to cleavage by strong electrophiles (like protons from a strong acid) in an electrophilic substitution reaction. Similarly, very strong bases can potentially deprotonate the phenyl ring or methyl groups, though this is less common.

-

Acid-Catalyzed Cleavage (Protodegermylation): C₆H₅Ge(CH₃)₃ + H⁺ → [C₆H₅(H)Ge(CH₃)₃]⁺ → C₆H₆ + Ge(CH₃)₃⁺ The reaction involves the protonation of the phenyl ring, followed by the elimination of a trialkylgermyl cation.[14][15] This pathway is favored in strong, non-aqueous acids. The resulting germyl cation is highly reactive and will be captured by any available nucleophile in the system.

-

Base-Mediated Reactions: While Ge-C bonds are generally stable to bases, extremely strong bases like phenyllithium could potentially engage in exchange reactions, although this is more of a transmetalation than a decomposition pathway.[16] Simple hydroxide bases are unlikely to cleave the Ge-C bond under normal conditions.[17]

Oxidative Decomposition

Oxidative pathways typically proceed via radical mechanisms, often initiated by trace metal impurities, light, or heat in the presence of oxygen.[18]

-

Initiation: An initiating radical (R•), possibly from a peroxide impurity, abstracts a hydrogen from a methyl group, which is the most likely site for abstraction. C₆H₅Ge(CH₃)₃ + R• → C₆H₅Ge(CH₂•)(CH₃)₂ + RH

-

Propagation: The resulting carbon-centered radical reacts rapidly with oxygen. C₆H₅Ge(CH₂•)(CH₃)₂ + O₂ → C₆H₅Ge(CH₂OO•)(CH₃)₂ (Peroxyl Radical) This peroxyl radical can then abstract a hydrogen from another precursor molecule, propagating the chain reaction. C₆H₅Ge(CH₂OO•)(CH₃)₂ + C₆H₅Ge(CH₃)₃ → C₆H₅Ge(CH₂OOH)(CH₃)₂ (Hydroperoxide) + C₆H₅Ge(CH₂•)(CH₃)₂

-

Termination/Decomposition: The hydroperoxide is unstable and can decompose, particularly with heat or metal catalysts, leading to alkoxyl radicals and subsequent cleavage of Ge-C or C-C bonds, ultimately forming species like formaldehyde, water, and various germoxanes (compounds with Ge-O-Ge linkages).

Section 4: Photochemical Decomposition

Photochemical decomposition occurs when a molecule absorbs a photon of sufficient energy to promote it to an electronically excited state, which can then lead to bond cleavage. Organogermanium compounds are known to undergo photolysis.[19] Phenylgermanes, in particular, can be used as precursors for generating reactive germylene (GeR₂) intermediates via laser flash photolysis.[20]

For this compound, UV irradiation would likely excite the π-system of the phenyl group. This energy can then be transferred to the weaker Ge-C bonds, causing homolytic cleavage similar to the thermal pathway.

-

Primary Photochemical Pathway: C₆H₅Ge(CH₃)₃ + hν → [C₆H₅Ge(CH₃)₃]* → C₆H₅• + •Ge(CH₃)₃

The subsequent reactions of the generated radicals would mirror those seen in thermal decomposition. The use of specific wavelengths and photosensitizers can sometimes favor the cleavage of one bond over another, offering a degree of synthetic control not possible with simple pyrolysis.[21]

Conclusion

This compound is a relatively stable organometallic compound, characterized by robust Ge-C bonds that are resistant to air and moisture. Its decomposition is primarily driven by energetic input in the form of heat (pyrolysis) or UV light (photolysis), or by reaction with strong chemical reagents.

-

Thermal and Photochemical Stability: Decomposition is initiated by the homolytic cleavage of the Ge-C(methyl) or Ge-C(phenyl) bonds, which are the energetic weak points of the molecule. This leads to a complex mixture of hydrocarbon products (benzene, methane, ethane, toluene) and germanium-containing species.

-

Chemical Stability: The compound is susceptible to cleavage by strong acids via a protodegermylation mechanism. Oxidative degradation proceeds through a free-radical chain reaction involving peroxide intermediates, primarily attacking the C-H bonds of the methyl groups.

A thorough understanding of these stability limits and decomposition pathways, investigated through techniques like Py-GC/MS, is essential for professionals utilizing this compound in drug development and organic synthesis, ensuring predictable outcomes and process safety.[3]

References

-

Title: Organogermanium chemistry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES Source: Paper Publications URL: [Link]

-

Title: Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis Source: ResearchGate URL: [Link]

-

Title: Organogermanium Compounds Source: Wiley-VCH URL: [Link]

-

Title: Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Bond Dissociation Energies Source: CRC Handbook of Chemistry and Physics URL: [Link]

-

Title: Decomposition Mechanisms of Lignin-Related Aromatic Monomers in Solution Plasma Source: MDPI URL: [Link]

-

Title: Reversible and Irreversible Acid-Base Reactions In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: 10.9: Bond Energies Source: Chemistry LibreTexts URL: [Link]

-

Title: Acid–base reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Bond dissociation energy - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Acid-base reaction | Definition, Examples, Formulas, & Facts Source: Britannica URL: [Link]

-

Title: Structures, C–H and C–CH3 bond energies at borders of polycyclic aromatic hydrocarbons Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: Phenyllithium - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyrolysis Products Distribution of Enzymatic Hydrolysis Lignin with/without Steam Explosion Treatment by Py-GC/MS Source: MDPI URL: [Link]

-

Title: 14.5: Reactions of Acids and Bases Source: Chemistry LibreTexts URL: [Link]

-

Title: Yield and Characteristics of Pyrolysis Products Obtained from Schizochytrium limacinum under Different Temperature Regimes Source: MDPI URL: [Link]

-

Title: Predicting Products of Acid/Base Reactions Source: YouTube URL: [Link]

-

Title: Primary Products from Fast Co-Pyrolysis of Palm Kernel Shell and Sawdust Source: PubMed URL: [Link]

-

Title: The bond dissociation energy (enthalpy) is also referred to as Source: CRC Handbook of Chemistry and Physics URL: [Link]

-

Title: Phenylgermane as a suitable precursor for laser flash photolysis measurements of germylene kinetics Source: Research @ Flinders URL: [Link]

-

Title: Determining the Oxidation Mechanism through Radical Intermediates in Polysorbates 80 and 20 by Electron Paramagnetic Resonance Spectroscopy Source: MDPI URL: [Link]

-

Title: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory Source: ResearchGate URL: [Link]

-

Title: Pyrolysis Products Distribution of Enzymatic Hydrolysis Lignin with/without Steam Explosion Treatment by Py-GC/MS Source: ResearchGate URL: [Link]

-

Title: Primary Products from Fast Co-Pyrolysis of Palm Kernel Shell and Sawdust Source: PMC - NIH URL: [Link]

-

Title: Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier Source: MDPI URL: [Link]

Sources

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. paperpublications.org [paperpublications.org]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. Structures, C–H and C–CH3 bond energies at borders of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Primary Products from Fast Co-Pyrolysis of Palm Kernel Shell and Sawdust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Primary Products from Fast Co-Pyrolysis of Palm Kernel Shell and Sawdust - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acid–base reaction - Wikipedia [en.wikipedia.org]

- 15. Acid-base reaction | Definition, Examples, Formulas, & Facts | Britannica [britannica.com]

- 16. Phenyllithium - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mdpi.com [mdpi.com]

- 19. Wiley-VCH - Organogermanium Compounds [wiley-vch.de]

- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 21. mdpi.com [mdpi.com]

A Comprehensive Guide to the Handling and Storage of Phenyltrimethylgermane for Optimal Stability

Abstract

Phenyltrimethylgermane (PhGeMe₃) is a valuable organogermanium reagent utilized in a variety of applications within chemical synthesis and materials science. As with many organometallic compounds, its utility is directly linked to its purity and stability. Degradation not only compromises experimental outcomes but can also introduce unforeseen reactive species. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical vulnerabilities of this compound. It outlines field-proven protocols for its handling, storage, and purity assessment to ensure its integrity and prevent degradation. The causality behind each recommendation is explained, grounding the protocols in the fundamental principles of organogermanium chemistry.

Understanding the Chemical Nature of this compound

This compound is a tetracoordinated organogermanium(IV) compound. The germanium center is bonded to three methyl groups and one phenyl group. Organogermanium(IV) compounds are generally characterized by their stability, which is intermediate between that of their organosilicon and organotin counterparts[1]. The key to understanding the stability and potential degradation of PhGeMe₃ lies in the nature of the Carbon-Germanium (C-Ge) bond.

The Ge-C bond is strong and generally stable to air and moisture.[2] This inherent stability makes this compound a robust reagent under many standard laboratory conditions. However, the polarity and strength of the Ge-C bond are influenced by the nature of the organic substituents. The phenyl group, being more electron-withdrawing than the methyl groups, can influence the reactivity of the molecule, particularly at the phenyl-germanium linkage.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₄Ge |

| Molecular Weight | 194.8 g/mol |

| Appearance | Straw-colored liquid |

| Purity (Typical) | >97% |

| Ge-C Bond Energy | ~255 kJ/mol |

Potential Degradation Pathways: A Mechanistic Perspective

To effectively prevent degradation, it is crucial to understand the chemical reactions that can compromise the integrity of this compound. The primary vulnerabilities are acid-catalyzed cleavage of the phenyl-germanium bond and, to a lesser extent, potential photo-induced radical formation.

Acid-Catalyzed Cleavage of the Phenyl-Germanium Bond

The most significant degradation pathway for this compound is the cleavage of the phenyl-germanium bond under acidic conditions. This reaction is a type of electrophilic aromatic substitution, where a proton (H⁺) acts as the electrophile.

Mechanism: The mechanism involves the protonation of the aromatic ring, which weakens the C-Ge bond and leads to its cleavage. The trimethylgermyl group departs, ultimately forming a more stable species. This susceptibility to acid-catalyzed cleavage is a known characteristic of aryl-metal bonds.

Caption: Mechanism of acid-catalyzed degradation of this compound.

Photo-Induced Radical Formation

Organogermanium compounds can undergo homolytic cleavage of the C-Ge bond upon photoirradiation to generate radical species.[3] While this compound is not exceptionally photosensitive, prolonged exposure to high-energy light (such as UV) can initiate this degradation pathway.

Mechanism: The absorption of a photon with sufficient energy can excite the molecule, leading to the homolytic cleavage of either a phenyl-germanium or a methyl-germanium bond, forming a germyl radical and a corresponding organic radical. These radicals are highly reactive and can initiate a cascade of further reactions, leading to a complex mixture of degradation products and potential polymerization.

Caption: Pathway of photo-induced radical degradation of this compound.

Thermal and Oxidative Stability

This compound exhibits good thermal stability and is not prone to rapid decomposition at typical laboratory temperatures. Organogermanium compounds, in general, have considerable thermal stability.[4] Similarly, the Ge-C bond is relatively stable towards oxidation under ambient conditions. However, strong oxidizing agents should be avoided as they can lead to cleavage of the organic groups from the germanium center.

Recommended Handling and Storage Protocols

The following protocols are designed to mitigate the risks of degradation and ensure the long-term stability of this compound.

General Handling

-

Inert Atmosphere: While this compound is not pyrophoric, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for transfers and reactions where the exclusion of atmospheric moisture and oxygen is critical for the intended chemistry.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoidance of Incompatible Materials:

-

Acids: Strictly avoid contact with acidic solutions or vapors, as this is the primary degradation pathway. Ensure all glassware is free from acidic residues.

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers.

-

Storage

-

Container: Store this compound in its original, tightly sealed container. The use of containers with PTFE-lined caps is recommended to prevent contamination and ensure a good seal.

-

Atmosphere: For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is highly recommended. This displaces any ambient moisture and oxygen.

-

Temperature: Store in a cool, dry place. Refrigeration is generally not necessary unless specified by the manufacturer, but avoiding temperature extremes is prudent.

-

Light: Protect from light by storing the container in a dark cabinet or by wrapping it in aluminum foil. This minimizes the risk of photo-induced degradation.

Table 2: Summary of Handling and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Atmosphere | Handle under an inert atmosphere (Nitrogen or Argon) for critical applications. | Prevents introduction of moisture and oxygen. |

| Temperature | Store in a cool, dry place. | Ensures general stability and prevents pressure buildup. |

| Light Exposure | Store in an amber vial or in the dark. | Prevents photo-induced radical degradation. |

| pH Conditions | Avoid contact with acids and acidic surfaces. | Prevents acid-catalyzed cleavage of the phenyl-germanium bond. |

| Container | Tightly sealed container with a PTFE-lined cap. | Ensures an inert environment and prevents contamination. |

Analytical Methods for Purity Assessment

Regularly assessing the purity of this compound is crucial, especially for sensitive applications. The following methods are recommended for a comprehensive evaluation of its integrity.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR is a powerful, non-destructive technique for determining the absolute purity of a sample.[5][6]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

-

Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

-

Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard completely.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., a long relaxation delay, typically 5 times the longest T₁).

-

Ensure a high signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the characteristic signals of this compound (phenyl protons and methyl protons) and the internal standard.

-

Calculate the purity based on the integral values, the number of protons for each signal, and the known weights of the sample and the standard. The signals for this compound in CDCl₃ are expected around δ 7.0-7.4 ppm (multiplet, 5H) for the phenyl group and δ 0.3 ppm (singlet, 9H) for the methyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying volatile impurities and degradation products.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

-

GC-MS Conditions (Suggested):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

The primary peak in the chromatogram will correspond to this compound.

-

Minor peaks can be identified by their mass spectra and comparison to spectral libraries. Potential degradation products to look for include benzene (from acid cleavage) and biphenyl or hexamethyldigermane (from radical recombination).

-

Conclusion

The stability of this compound is robust under proper handling and storage conditions. The primary degradation pathway to be aware of is acid-catalyzed cleavage of the phenyl-germanium bond. By maintaining an inert, dry, and dark environment and by scrupulously avoiding contact with acidic substances, the integrity of this valuable reagent can be preserved for extended periods. Regular purity assessment using techniques such as quantitative ¹H NMR and GC-MS is recommended to ensure its suitability for high-stakes applications in research and development.

References

-

Cleavage of the aryl-germanium bonds. - University of Leicester. (2015). figshare. [Link]

-

Organogermanium chemistry. (2023). In Wikipedia. [Link]

-

Gold-Catalyzed C–H Functionalization with Aryl Germanes. (2019). ACS Catalysis. [Link]

-

cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. (2023). Journal of the American Chemical Society. [Link]

-

Pauli, G. F., et al. (2012). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

-

Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]

-

Organogermanium compounds in cross-coupling reactions. (2023). In Wikipedia. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. (2023). Paper Publications. [Link]

-

Product Class 1: Germanium Compounds. (n.d.). Science of Synthesis. [Link]

-

Organogermanium(iv) compounds in photo-induced radical reactions. (2022). Organic Chemistry Frontiers. [Link]

-

Different hydrolytic stability of some C,N-chelated germanium alkoxides. (2015). ResearchGate. [Link]

-

Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. (2021). ChemMedChem. [Link]

-

Oxidative Coupling Mechanisms: Current State of Understanding. (2017). ACS Catalysis. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. (2023). Paper Publications. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 3. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]

- 4. paperpublications.org [paperpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Comprehensive Safety Guide for Phenyltrimethylgermane

For Researchers, Scientists, and Drug Development Professionals

The expanding role of organometallics in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, necessitates a thorough understanding of the safety and handling protocols for these often-reactive species. Phenyltrimethylgermane, a member of the organogermanium family, presents unique opportunities in cross-coupling and other transformations. However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety precautions. This guide provides a detailed technical overview of the essential safety protocols for working with this compound, grounded in established best practices for handling organometallic compounds.

Hazard Identification and Risk Assessment: Understanding the Moiety

While specific toxicological data for this compound is not extensively documented in publicly available literature, a comprehensive risk assessment can be formulated by examining its structural components and the known hazards of related organogermanium compounds.

1.1. GHS Classification and Known Hazards

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

These classifications mandate careful handling to prevent direct contact with skin and eyes.

1.2. Toxicological Profile of Organogermanium Compounds: A Class-Wide Perspective

It is crucial to consider the broader context of organogermanium compound toxicology. While some organic germanium compounds have been investigated for medicinal applications, prolonged or high-dose exposure to certain organogermanium species has been linked to adverse health effects, including:

-

Nephrotoxicity (Kidney Damage): Some reports have linked the intake of germanium-containing supplements, particularly those with inorganic germanium or potential contaminants, to renal dysfunction[1][2]. While organic germanium compounds are generally considered to have a more favorable safety profile, the potential for kidney effects should not be disregarded[3][4][5].

-

Neurotoxicity: Certain organogermanium compounds, such as spirogermanium, have demonstrated neurotoxic effects in clinical studies[1].

Given these potential class-wide effects, it is prudent to handle this compound with a high degree of caution, assuming the potential for systemic toxicity with repeated or significant exposure.

1.3. Reactivity Profile: Anticipating Chemical Behavior

-

Strong Oxidizing Agents: Organometallic compounds can react vigorously with strong oxidizers.

-

Strong Acids and Bases: While Ge-C bonds are relatively stable, they can be susceptible to cleavage under harsh acidic or basic conditions[6][7].

It is recommended to avoid contact with these substance classes unless a specific reaction is intended and has been thoroughly risk-assessed.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

2.1. Engineering Controls: Containing the Hazard

-

Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

-

Inert Atmosphere: For reactions sensitive to air or moisture, the use of a glovebox or Schlenk line techniques is recommended to maintain an inert atmosphere (e.g., nitrogen or argon)[8][9][10][11][12].

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Component | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[2][13] |

| Hand Protection | Chemically resistant gloves are essential. Nitrile gloves are a common choice, but the specific glove material should be selected based on its resistance to this compound and any solvents being used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[1][2][10] |

| Body Protection | A flame-resistant laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[9] |

| Respiratory Protection | Respiratory protection is generally not required when working in a properly functioning fume hood. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[9] |

Diagram 1: PPE Selection Workflow

Caption: A step-by-step workflow for responding to a minor spill of this compound.

4.2. First Aid Measures for Exposure

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention. [1][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][14]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]

Waste Disposal: Responsible Stewardship

Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

-

Follow Institutional and Regulatory Guidelines: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. [15][16][17][18][19][20][21][22]* Designated Hazardous Waste Container: Collect all this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.

-

Do Not Mix with Incompatible Wastes: Avoid mixing organogermanium waste with other waste streams unless compatibility has been confirmed.

-

Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of organogermanium compounds.

Conclusion: A Culture of Safety

The successful and safe application of this compound in research and development is contingent upon a deeply ingrained culture of safety. This guide provides a foundational framework for its responsible handling. Researchers must remain vigilant, continuously reassess risks, and seek additional information as new data becomes available. By integrating these principles into daily laboratory practice, the scientific community can continue to explore the potential of organogermanium chemistry while ensuring the well-being of its practitioners.

References

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure. Emergency Planning and Preparedness. Retrieved from [Link]

- Tao, S. H., & Bolger, P. M. (1997). Hazard assessment of germanium supplements. Regulatory toxicology and pharmacology : RTP, 25(3), 211–219.

-

Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

- James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.

-

Rhode Island Department of Environmental Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

- Goodman, S. (2020). A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium). Toxicology, 12(4), 283.

-

University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]

-

James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. Retrieved from [Link]

- Gerber, G. B., & Léonard, A. (1997). Mutagenicity, carcinogenicity and teratogenicity of germanium compounds.

-

Germanium Sesquioxide Science. (n.d.). Retrieved from [Link]

-

Paper Publications. (2023, July 22). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Retrieved from [Link]

-

Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). SPILL CLEANUP QUICK REFERENCE. Environmental Health and Safety. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

- Lukevics, E., & Ignatovich, L. (2012). Biological Activity of Organogermanium Compounds (A Review). Pharmaceutical Chemistry Journal, 46(11), 643-646.

-

Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

-

Federal Emergency Management Agency. (2023, June 6). 3.1. Equipment Decontamination. Retrieved from [Link]

-

Nature of As-is. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Patient Decontamination and Mass Triage. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]

-

Association of State and Territorial Solid Waste Management Officials. (n.d.). State Regulations and Policies for Control of Naturally-Occurring and Accelerator Produced Radioactive Materials (NARM) and Technologic. Retrieved from [Link]

-

U.S. Government Publishing Office. (2020, October 16). Subpart K—Waste Disposal. In Code of Federal Regulations, Title 10, Part 20. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Natural-Occurring Radioactive Materials (NORM). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1998, December). Disposal Handbook: A Guide to Managing Classification and Disposal of Hazardous Waste at Superfund Sites. Retrieved from [Link]

-

Master Organic Chemistry. (2025, September 30). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Retrieved from [Link]

-

University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

-

Chemistry World. (2024, May 9). Electrochemical acid–base reactions can be fine tuned to control reactivity. Retrieved from [Link]

Sources

- 1. Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hazard assessment of germanium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. germaniumsesquioxide.com [germaniumsesquioxide.com]

- 5. paperpublications.org [paperpublications.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrochemical acid–base reactions can be fine tuned to control reactivity | Research | Chemistry World [chemistryworld.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

- 13. enhs.uark.edu [enhs.uark.edu]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. Making sure you're not a bot! [oc-praktikum.de]

- 17. govinfo.gov [govinfo.gov]

- 18. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 21. wku.edu [wku.edu]

- 22. epa.gov [epa.gov]

Phenyltrimethylgermane: A Guide to Orthogonal Phenylation in Modern Organic Synthesis

Introduction: The Quest for Selective C-C Bond Formation

The construction of carbon-carbon bonds is the foundational art of organic synthesis, with the introduction of the phenyl group—a ubiquitous motif in pharmaceuticals, agrochemicals, and advanced materials—representing a particularly critical transformation.[1][2] For decades, the synthetic chemist's toolkit has been equipped with venerable phenylating agents such as Grignard reagents, organolithiums, and, more recently, the highly successful organoborons (Suzuki-Miyaura coupling), organostannanes (Stille coupling), and organosilanes (Hiyama coupling).[3][4][5][6] While powerful, each of these reagent classes carries inherent limitations, including high reactivity leading to poor functional group tolerance (organolithiums/Grignards), toxicity concerns (organostannanes), or specific activation requirements.[5][7]

In the pursuit of greater precision and efficiency, particularly in the context of complex, multi-step syntheses, the concept of orthogonal reactivity has become paramount. This guide introduces phenyltrimethylgermane, a reagent that has transitioned from being considered relatively inert to a key player in advanced synthetic strategies.[8][9] Historically overlooked in traditional palladium catalysis, recent discoveries have unveiled a unique activation pathway for organogermanes, positioning them as exceptionally robust and chemoselective coupling partners.[3] This guide provides an in-depth exploration of this compound, not merely as another phenylating agent, but as a strategic tool for achieving orthogonal, sequential C-C bond formation.

This compound: Properties, Synthesis, and Handling

Physicochemical Properties

This compound is a straw-colored liquid with the molecular formula C₉H₁₄Ge and a molecular weight of 194.8 g/mol . Its appeal stems from its notable stability to air and moisture, a significant advantage over highly reactive organometallics like Grignard reagents, which require strictly anhydrous conditions. This robustness simplifies handling and allows for its inclusion in substrates bearing a wide range of functional groups.

Synthesis of this compound

The most direct and common synthesis of this compound involves the reaction of a phenyl Grignard reagent with trimethylgermanium bromide. This straightforward nucleophilic substitution provides a reliable route to the desired product.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from bromobenzene and trimethylgermanium bromide via a Grignard reaction.

Reagents & Equipment:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Trimethylgermanium bromide (Me₃GeBr)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and distillation

Step-by-Step Methodology:

-

Apparatus Setup: All glassware must be rigorously flame-dried under an inert atmosphere (N₂ or Ar) to eliminate all traces of moisture, which would otherwise quench the Grignard reagent.

-

Grignard Reagent Formation:

-

Place magnesium turnings in the three-neck flask. Add a small crystal of iodine, which acts as an initiator.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous Et₂O.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and the appearance of a cloudy solution.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to prevent the formation of biphenyl as a major byproduct. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure full conversion.

-

-

Reaction with Me₃GeBr:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of trimethylgermanium bromide in anhydrous Et₂O dropwise to the stirred Grignard reagent. This step is exothermic and maintaining a low temperature is essential for a clean reaction.

-

-

Workup and Purification:

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining Grignard reagent and breaks up the magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While more stable than many alternatives, organogermanium compounds require careful handling.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors.

-

Storage: this compound should be stored in a tightly closed container in a dry, well-ventilated area, away from heat, open flames, and sources of ignition. It is light-sensitive and may form explosive peroxides over time; it should be tested for peroxides before distillation.

-

Hazards: The compound can react violently with water.

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

A Paradigm Shift in Reactivity: The SEAr Mechanism

For years, aryl germanes were largely ignored in the context of palladium-catalyzed cross-coupling because they were found to be significantly less reactive than their boron, tin, and silicon counterparts in traditional Pd(0)/Pd(II) catalytic cycles.[3][8] The breakthrough came with the understanding that the robust Carbon-Germanium bond does not readily participate in the conventional transmetalation step with a Pd(II) complex.[3]

Instead, recent studies have provided strong evidence that organogermanes engage in an electrophilic aromatic substitution (SEAr)-type reactivity .[3] This distinct mechanism is the key to their unique utility. Activation does not occur via the typical pathway but requires a highly electron-deficient, or electrophilic, metal catalyst. This allows the catalyst to attack the electron-rich aromatic ring of the phenylgermane, leading to the cleavage of the C-Ge bond.

This mechanistic dichotomy is what enables the orthogonal reactivity of this compound.

Palladium Nanoparticle-Catalyzed Phenylation

One of the most effective methods for activating the C-Ge bond is through the use of palladium nanoparticles (PdNPs). [3][4]These heterogeneous catalysts are thought to provide the necessary electrophilic palladium species to drive the SEAr-type mechanism. The reaction proceeds efficiently with aryl iodides and bromides, tolerating a wide variety of other cross-coupling functionalities. [3]

Experimental Protocol: PdNP-Catalyzed Phenylation of 4-Iodoanisole

Objective: To synthesize 4-methoxybiphenyl using this compound and 4-iodoanisole, catalyzed by palladium nanoparticles.

Reagents & Equipment:

-

This compound

-

4-Iodoanisole

-

Palladium(II) acetate (Pd(OAc)₂) as nanoparticle precursor

-

Tetrabutylammonium bromide (TBAB) as nanoparticle stabilizer

-

Potassium carbonate (K₂CO₃) as base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk tube, magnetic stirrer, inert atmosphere setup

-

Standard glassware for workup and column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 4-iodoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and TBAB (0.25 mmol, 25 mol%).

-

Causality: Pd(OAc)₂ serves as the precursor for the in situ generation of Pd(0) nanoparticles. TBAB acts as a capping agent to stabilize the nanoparticles, preventing their agglomeration and maintaining catalytic activity.

-

-

Reagent Addition: Add anhydrous DMF (5 mL), followed by this compound (1.2 mmol, 1.2 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Causality: DMF is a polar aprotic solvent suitable for this type of reaction. A slight excess of the germane ensures complete consumption of the aryl iodide. The base is required for the catalytic cycle.

-

-

Reaction: Seal the tube and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

-